molecular formula C11H9ClFN3O2 B4263863 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide

3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide

Cat. No. B4263863
M. Wt: 269.66 g/mol
InChI Key: OWEDDRSCDIRZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide, also known as CFIH-102, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarbohydrazides and has been found to possess potent biological activities.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide is not fully understood. However, it has been proposed that 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide exerts its biological activities through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation, cell survival, and proliferation. 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to inhibit the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB. This results in the inhibition of NF-κB activation and subsequent reduction in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide has also been found to induce apoptosis and inhibit the proliferation of cancer cells. In addition, 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for the research of 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of how 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide exerts its biological activities and may lead to the development of more effective therapeutic agents. Another direction is to explore the potential of 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Finally, further studies are needed to investigate the potential side effects and toxicity of 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide, as well as its pharmacokinetics and pharmacodynamics.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess potent anti-inflammatory, anti-tumor, and neuroprotective activities. 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. It has also been found to induce apoptosis and inhibit the proliferation of cancer cells. In addition, 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function.

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2/c1-5-8(11(17)15-14)10(16-18-5)9-6(12)3-2-4-7(9)13/h2-4H,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEDDRSCDIRZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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